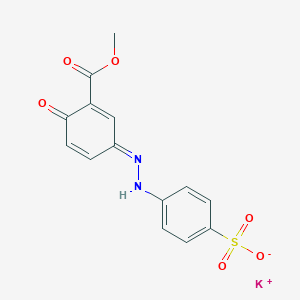
ホルデニン
概要
説明
Hordenine (N,N-dimethyltyramine) is a natural alkaloid that can be found in a variety of plants, such as barley, wheat, and oats. It has been studied for its potential therapeutic properties, including its ability to increase energy levels and improve cognitive performance. Hordenine is also known to act as a monoamine oxidase inhibitor (MAOI), which can reduce the breakdown of certain neurotransmitters in the brain, such as dopamine and serotonin. This article will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions for hordenine research.
科学的研究の応用
潰瘍性大腸炎の治療
ホルデニンは、さまざまな植物に含まれるフェネチルアミンアルカロイドであり、抗炎症作用と抗線維化作用を示します . 潰瘍性大腸炎(UC)の治療におけるその有効性について研究されています。潰瘍性大腸炎は、慢性的な炎症性腸疾患です . デキストラン硫酸ナトリウム(DSS)誘発UCモデルにおいて、ホルデニンは、疾患活動性指数(DAI)およびインターロイキン(IL)-6、IL-1β、腫瘍壊死因子α(TNF-α)などの炎症促進因子のレベルを有意に低下させました . また、結腸組織の浮腫、結腸病変、炎症細胞の浸潤を軽減し、杯細胞の数を減少させました .
腸上皮バリア機能の保護
in vitro実験では、ホルデニンは、ZO-1やオクルディンなどのタイトジャンクションタンパク質の発現を増加させることで、腸上皮バリア機能を保護することが示されました . また、腸粘膜の治癒を促進しました .
SPHK-1/S1PR1/STAT3シグナル伝達の阻害
ホルデニンは、スフィンゴシンキナーゼ1(SPHK1)、スフィンゴシン1リン酸受容体1(S1PR1)、およびras関連C3ボツリヌス毒素基質1(Rac1)の発現を減少し、結腸組織におけるリン酸化シグナル伝達および転写活性化因子3(p-STAT3)の発現を阻害しました . これは、ホルデニンが、粘膜治癒を促進し、SPHK-1/S1PR1/STAT3シグナル伝達を阻害する薬理学的メカニズムにより、UC治療に有効である可能性を示唆しています .
発毛促進
ホルデニンは、初代マウス真皮乳頭細胞(DPC)の増殖を有意に促進し、その活性を用量依存的に増加させることがわかっています . また、in vitro培養マウス振動毛包モデルにおける毛髪軸の伸長を著しく促進し、脱毛誘発毛髪再生のマウスモデルにおいて、毛髪再生を加速させました<a aria-label="2: ホルデニンは、初代マウス真皮乳頭細胞(DPC)の増殖を有意に促進し、その活性を用量依存的に増加させることがわかっています2" data-citationid="27110cc3-d0b5-2db6-c945-298c31a9b690-28" h="ID=SERP,5015.1" href
作用機序
Target of Action
Hordenine, a phenethylamine alkaloid, primarily targets the Monoamine Oxidase (MAO) enzyme . This enzyme is responsible for breaking down neurotransmitters in synaptic clefts, thus limiting their time of action . Hordenine also targets sphingosine kinase 1 (SPHK1), sphingosine-1-phosphate receptor 1 (S1PR1), and ras-related C3 botulinum toxin substrate 1 (Rac1) .
Mode of Action
Hordenine acts by inhibiting the action of MAO to a certain degree . By blocking the action of MAO, hordenine indirectly increases the effects of different neurotransmitters . It also reduces the expression of SPHK1, S1PR1, and Rac1 .
Biochemical Pathways
Hordenine affects the biochemical pathways related to the production of cAMP . It also influences the SPHK-1/S1PR1/STAT3 signaling pathway . By inhibiting these pathways, hordenine can have a variety of effects on the body, including anti-inflammatory and anti-fibrotic effects .
Pharmacokinetics
The pharmacokinetics of hordenine reveal that it has an alpha-phase half-life of about 3 minutes and a beta-phase half-life of about 35 minutes . After oral administration of hordenine (2.0 mg/kg bwt), peak plasma levels of about 0.15 μg/ml are observed 1 hour after dosing, followed by a slow multi-exponential decline in blood levels of the drug .
Result of Action
Hordenine has been found to have a variety of molecular and cellular effects. It significantly reduces levels of pro-inflammatory factors, including interleukin (IL)-6, IL-1β, and tumor necrosis factor alpha (TNF-α) . It also alleviates colon tissue edema, colonic lesions, inflammatory cells infiltration and decreases the number of goblet cells . Moreover, hordenine protects intestinal epithelial barrier function by increasing the expression of tight junction proteins including ZO-1 and occludin .
Action Environment
The action of hordenine can be influenced by various environmental factors. For instance, the synthesis of hordenine can be achieved under mild working conditions through a novel chemoenzymatic strategy . This approach reduces the process environmental impact and improves its space-time yield to 2.68 g L−1h−1 .
Safety and Hazards
Hordenine is possibly unsafe when taken by mouth. It is similar in structure to stimulants found in bitter orange. In theory, hordenine might have similar stimulant effects and side effects such as rapid heart rate and high blood pressure . There is not enough reliable information about the safety of taking hordenine if you are pregnant or breast feeding .
将来の方向性
Hordenine may have promising potential for controlling nosocomial pathogens . It can effectively enhance Dermal Papilla Cells’ activity and accelerate hair regrowth through activating the Wnt/β-catenin signaling pathway . Therefore, these findings suggest Hordenine/its derivatives may be potentially used for preventing and treating alopecia in the future .
生化学分析
Biochemical Properties
Hordenine plays a significant role in biochemical reactions, particularly in its interaction with enzymes and proteins. It is known to interact with monoamine oxidase (MAO) enzymes, specifically inhibiting MAO-B, which leads to an increase in the levels of monoamines such as dopamine and norepinephrine . This inhibition enhances neurotransmitter activity, contributing to its stimulant effects. Additionally, hordenine has been shown to interact with adrenergic receptors, promoting the release of epinephrine and norepinephrine, which further stimulates the central nervous system .
Cellular Effects
Hordenine exerts various effects on different cell types and cellular processes. It has been observed to influence cell signaling pathways, particularly those involving adrenergic receptors. By binding to these receptors, hordenine can activate signaling cascades that lead to increased energy and focus . In studies on intestinal epithelial cells, hordenine has been shown to enhance the expression of tight junction proteins, thereby improving barrier function and promoting mucosal healing . Furthermore, hordenine has anti-inflammatory effects, reducing the secretion of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha .
Molecular Mechanism
At the molecular level, hordenine’s mechanism of action involves several key interactions. It binds to adrenergic receptors, particularly the dopamine D2 receptor, acting as an agonist . This binding triggers downstream signaling pathways, including the activation of protein kinase B (AKT), nuclear factor-kappa B (NF-κB), and mitogen-activated protein kinase (MAPK) signaling . These pathways are crucial for its anti-inflammatory and neurostimulatory effects. Additionally, hordenine inhibits the enzyme sphingosine kinase 1 (SPHK1), which plays a role in inflammatory responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of hordenine have been studied over various time frames. Hordenine is relatively stable under standard laboratory conditions, but its effects can vary over time. In vitro studies have shown that hordenine can maintain its biological activity for extended periods, promoting sustained anti-inflammatory and barrier-enhancing effects . Its stability and efficacy can be influenced by factors such as temperature and pH.
Dosage Effects in Animal Models
The effects of hordenine vary with different dosages in animal models. At lower doses, hordenine has been shown to enhance alertness and energy levels without significant adverse effects . At higher doses, it can cause an increase in blood pressure and disturbances in cardiovascular and nervous systems . In studies on ulcerative colitis, hordenine demonstrated dose-dependent anti-inflammatory effects, with higher doses providing more significant reductions in disease activity index and inflammatory cytokine levels .
Metabolic Pathways
Hordenine is involved in several metabolic pathways, primarily through its interactions with enzymes such as monoamine oxidase and sphingosine kinase . It is metabolized in the liver, where it undergoes N-demethylation to form N-methyltyramine and subsequently tyramine . These metabolites can further participate in various biochemical reactions, influencing neurotransmitter levels and inflammatory responses.
Transport and Distribution
Hordenine is rapidly absorbed and distributed within the body. It can cross the intestinal epithelium and the blood-brain barrier, allowing it to exert its effects on both peripheral and central nervous systems . The transport of hordenine is facilitated by specific transporters and binding proteins, which help in its distribution to target tissues. Its bioavailability can be affected by efflux transport mechanisms that reduce its concentration in the bloodstream .
Subcellular Localization
The subcellular localization of hordenine is crucial for its activity. It is primarily localized in the cytoplasm, where it interacts with various enzymes and receptors . Hordenine’s ability to bind to adrenergic receptors on the cell membrane allows it to initiate signaling cascades that influence cellular functions. Additionally, its interaction with intracellular enzymes such as sphingosine kinase further modulates its biochemical effects .
特性
IUPAC Name |
4-[2-(dimethylamino)ethyl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO/c1-11(2)8-7-9-3-5-10(12)6-4-9/h3-6,12H,7-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUBCEEMXQZUPDQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCC1=CC=C(C=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
3595-05-9 (unspecified sulfate), 6027-23-2 (hydrochloride), 622-64-0 (sulfate[2:1]), 62493-39-4 (sulfate[1:1]) | |
| Record name | Hordenine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000539151 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID2046096 | |
| Record name | Hordenine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2046096 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Hordenine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0004366 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
7 mg/mL | |
| Record name | Hordenine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0004366 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS RN |
539-15-1 | |
| Record name | Hordenine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=539-15-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hordenine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000539151 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hordenine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2046096 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(2-dimethylaminoethyl)phenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.920 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | HORDENINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K3489CA082 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Hordenine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0004366 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
117.5 °C | |
| Record name | Hordenine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0004366 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: Hordenine acts as a biased agonist of the dopamine D2 receptor [, ]. It has also been shown to inhibit norepinephrine uptake [].
A: Hordenine's activation of dopamine D2 receptors can influence a variety of behaviors, including alcohol consumption and relapse drinking in mice []. Additionally, it can modulate monoaminergic signaling in the brain, affecting locomotor activity and potentially contributing to its inhibitory effects on alcohol addiction-associated behaviors [].
A: Yes, hordenine demonstrates binding affinity to serotonin and dopamine transporters []. It also activates dopamine D3, adrenergic α1A, and α2A receptors []. Studies suggest it may influence the Wnt/β-catenin signaling pathway, promoting hair regrowth and activating dermal papilla cells [].
A: Hordenine acts as a quorum sensing inhibitor in various bacteria, including Serratia marcescens and Pseudomonas aeruginosa [, ]. It disrupts biofilm formation and reduces the production of virulence factors in these bacteria, highlighting its potential as a biocontrol agent [, , ].
ANone: The molecular formula of hordenine is C10H15NO, and its molecular weight is 165.23 g/mol.
ANone: The provided research does not indicate any direct catalytic properties of hordenine.
A: Yes, molecular docking and molecular dynamics simulations were used to study the interaction between hordenine and pyruvate dehydrogenase kinase 3 (PDK3) []. These studies revealed that hordenine binds to the active site of PDK3 and forms stable interactions, suggesting its potential as a PDK3 inhibitor [].
A: Research comparing tyramine, methyl tyramine, hordenine, and hordenine methiodide on blood pressure and bronchodilation suggests structural modifications, particularly methylation, can significantly influence pharmacological activity [].
ANone: The provided research does not delve into specific formulation strategies for hordenine.
A: The U.S. Food and Drug Administration (FDA) considers hordenine a "new dietary ingredient (NDI)" for which a notification is required but has not been submitted []. Therefore, products containing hordenine are currently considered "adulterated" [].
A: Hordenine is rapidly absorbed after oral consumption of beer, with maximum plasma concentrations reached within 0-60 minutes []. It undergoes phase-II metabolism, primarily through sulfation and glucuronidation []. The elimination half-life of free hordenine in plasma ranges from 52.7-66.4 minutes []. Approximately 9.9% of the ingested dose is excreted in urine within 24 hours []. Another study suggests hordenine's bioavailability might be limited by efflux transport back into the intestinal lumen and first-pass metabolism in intestinal epithelial cells [].
A: Yes, oral administration of hordenine in horses resulted in no observable changes in heart rate, respiratory rate, body temperature, or behavior, unlike intravenous administration []. This suggests significant first-pass metabolism when hordenine is consumed orally [].
A: In a mouse model of ulcerative colitis, hordenine demonstrated therapeutic benefits by reducing disease activity index, pro-inflammatory cytokine levels (IL-6, IL-1β, TNF-α), and alleviating colonic damage []. It appears to protect intestinal barrier function by upregulating tight junction proteins (ZO-1, occludin) and promoting mucosal healing []. Mechanistically, hordenine suppressed the SPHK-1/S1PR1/STAT3 signaling pathway in this model [].
A: In vitro and in vivo studies demonstrated that hordenine promotes hair regrowth []. It enhances the proliferation and activity of dermal papilla cells, key players in hair follicle development and growth []. This effect is attributed to the activation of the Wnt/β-catenin signaling pathway, evidenced by increased expression of downstream genes (Lef1, Axin2, Cyclin D1, ALP) [].
ANone: The provided research does not specifically address resistance mechanisms to hordenine.
ANone: The research provided does not focus on drug delivery or targeting strategies for hordenine.
ANone: The provided research does not discuss biomarkers related to hordenine efficacy or treatment monitoring.
ANone: Several analytical methods have been used to quantify hordenine:
- Direct analysis in real time - high-resolution mass spectrometry (DART-HRMS) allows for rapid identification and quantification of hordenine in complex plant matrices [].
- High-performance liquid chromatography (HPLC) coupled with various detection methods, including fluorescence detection [] and mass spectrometry (MS) [, , , ], is widely used for hordenine analysis in various matrices.
- Thin layer chromatography (TLC) coupled with fluorescence scanning has been employed for quantifying hordenine in reed canary grass [].
ANone: The provided research does not offer information on the environmental impact or degradation of hordenine.
A: While not explicitly discussed, one study mentions using 1-methoxy-ethanol as a solvent for hordenine during analysis, indicating its solubility in this organic solvent [].
A: Yes, a DART-HRMS method for quantifying hordenine in plant material was validated according to US FDA guidelines [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


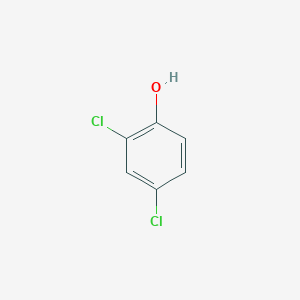
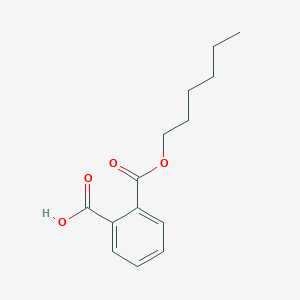



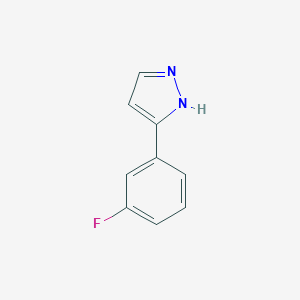

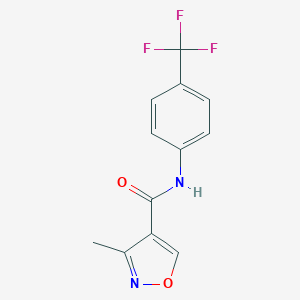
![cis-Octahydropyrrolo[3,4-b]pyridine](/img/structure/B122999.png)

![Potassium;4-[(4-acetyloxy-3-methoxycarbonylphenyl)diazenyl]benzenesulfonate](/img/structure/B123003.png)
![11-acetyl-6H-benzo[b][1]benzazepin-5-one](/img/structure/B123004.png)
